Beta-D-Glucose, also known as glucose or b-dextrose, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Beta-D-Glucose is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-D-Glucose has been detected in multiple biofluids, such as feces and saliva. Within the cell, Beta-D-glucose is primarily located in the cytoplasm. Beta-D-Glucose exists in all eukaryotes, ranging from yeast to humans. Beta-D-Glucose participates in a number of enzymatic reactions. In particular, Beta-D-Glucose can be biosynthesized from Alpha-D-glucose through its interaction with the enzyme aldose 1-epimerase. Furthermore, Beta-D-Glucose can be converted into Beta-D-glucose 6-phosphate through its interaction with the enzyme hexokinase-2. Furthermore, Beta-D-Glucose can be biosynthesized from Alpha-D-glucose through the action of the enzyme aldose 1-epimerase. Finally, Beta-D-Glucose can be converted into Beta-D-glucose 6-phosphate; which is mediated by the enzyme hexokinase-2. In humans, Beta-D-glucose is involved in the gluconeogenesis pathway, the glycolysis pathway, the trehalose degradation pathway, and the glycogenosis, type ic pathway. Beta-D-Glucose is also involved in several metabolic disorders, some of which include the glycogen storage disease type 1A (GSD1a) or von gierke disease pathway, the glycogenosis, type ia. von gierke disease pathway, the glycogenosis, type vii. tarui disease pathway, and fructose-1, 6-diphosphatase deficiency. Outside of the human body, Beta-D-glucose can be found in papaya. This makes Beta-D-glucose a potential biomarker for the consumption of this food product.
Beta-D-glucose is d-Glucopyranose with beta configuration at the anomeric centre. It has a role as an epitope and a mouse metabolite. It is an enantiomer of a beta-L-glucose.
Beta-D-Glucopyranose is the beta isoform of D-glucopyranose, a synthetic simple monosaccharide as an energy source. D-glucopyranose is oxidized in various tissues either under aerobic or anaerobic conditions through glycolysis, and the oxidation reaction produces carbon dioxide, water and ATP.